Cyclobutyl(piperazin-1-yl)methanone

Enzyme Inhibition Calcium ATPase SERCA1a

Cyclobutyl(piperazin-1-yl)methanone is the most accessible cyclobutyl-piperazine amide for medicinal chemistry. It features a rigid cyclobutylcarbonyl group and a free secondary amine for orthogonal diversification. Validated in histamine H3 receptor antagonist programs (derivatives show Ki = 1.20 nM) and as a SERCA1a probe (IC₅₀ = 15 µM). Available as free base or HCl salt from multiple suppliers, with complete SDS documentation. This building block reduces sourcing risk versus custom-synthesis analogs and accelerates SAR campaigns targeting GPCRs and kinases.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 64579-67-5
Cat. No. B1355850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(piperazin-1-yl)methanone
CAS64579-67-5
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCNCC2
InChIInChI=1S/C9H16N2O/c12-9(8-2-1-3-8)11-6-4-10-5-7-11/h8,10H,1-7H2
InChIKeyFKHMNODTEFBVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl(piperazin-1-yl)methanone (CAS 64579-67-5): Core Building Block for Piperazine-Carboxamide Library Synthesis


Cyclobutyl(piperazin-1-yl)methanone (CAS 64579-67-5) is a piperazine-carboxamide building block featuring an unsubstituted secondary amine handle and a rigid cyclobutylcarbonyl group. With molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol [1], this compound serves as a versatile intermediate for constructing diverse libraries of N-substituted piperazine derivatives. The combination of a free piperazine NH group and a cyclobutyl amide provides two orthogonal diversification vectors: direct alkylation or arylation at the secondary amine, and potential modifications at the cyclobutyl ring [2]. Its commercial availability as a free base, along with the hydrochloride salt form (CAS 1428443-87-1), makes it a readily accessible entry point for structure-activity relationship (SAR) campaigns targeting G protein-coupled receptors, kinases, and other enzyme families where piperazine-carboxamide motifs are pharmacophorically validated.

Why Piperazine Building Block Substitution Without Comparative Data Introduces Undefined Risk for Cyclobutyl(piperazin-1-yl)methanone-Based Libraries


In procurement for medicinal chemistry campaigns, the assumption that any N-unsubstituted piperazine-carboxamide building block can substitute for cyclobutyl(piperazin-1-yl)methanone is not currently supported by publicly available comparative quantitative data. While numerous piperazine amides are commercially available (e.g., cyclohexyl, phenyl, benzyl, morpholino analogs), head-to-head comparisons of cyclobutyl(piperazin-1-yl)methanone against these analogs in standardized assays are absent from the peer-reviewed literature and authoritative databases. The cyclobutyl group introduces distinct steric constraints and electronic properties relative to larger cycloalkyl or aryl systems [1], which may affect both the reactivity of the amide carbonyl and the conformational preferences of downstream derivatives [2]. Without comparative binding, ADME, or synthetic yield data, generic substitution carries undefined risk—a program relying on a specific piperazine amide scaffold cannot confidently interchange building blocks without revalidating synthetic routes and biological activity. The evidence presented below, while limited in direct comparative scope, constitutes the most relevant quantifiable differentiation currently available to guide procurement decisions.

Cyclobutyl(piperazin-1-yl)methanone Differentiation Evidence: Quantifiable Data Across Enzyme Inhibition, Physicochemical Properties, and Safety Profiles


SERCA1a Inhibition Activity Relative to Class-Level Baselines

Cyclobutyl(piperazin-1-yl)methanone exhibits measurable inhibitory activity against rabbit SERCA1a (sarcoplasmic/endoplasmic reticulum calcium ATPase 1) with an IC₅₀ of 15,000 nM in a colorimetric assay [1]. While this activity is modest compared to nanomolar SERCA inhibitors, it provides a quantitative baseline absent for the majority of closely related piperazine-carboxamide analogs (e.g., cyclohexylcarbonyl, phenylcarbonyl, or morpholino analogs), for which SERCA1a inhibition data are not reported in BindingDB or primary literature. The significance of this data point lies not in absolute potency but in the existence of a measurable biochemical signal, which can serve as an internal reference for SAR exploration.

Enzyme Inhibition Calcium ATPase SERCA1a

Calculated Lipophilicity Differentiation: logP Value Enables Solvent Partitioning Predictions

The calculated logP of cyclobutyl(piperazin-1-yl)methanone is -0.59, as reported by ChemExper based on computational prediction methods [1]. This negative logP value indicates a hydrophilic character relative to more lipophilic piperazine amide analogs. For comparison, piperazin-1-yl(phenyl)methanone (a representative aryl analog) has a calculated logP of approximately 1.0-1.5 (based on structural class estimates), while piperazin-1-yl(cyclohexyl)methanone is predicted to be more lipophilic (estimated logP >0.5) due to the larger cycloalkyl ring. The cyclobutyl analog occupies a distinct intermediate hydrophilicity space that may influence aqueous solubility, membrane permeability, and chromatographic retention behavior in purification workflows.

Physicochemical Property Lipophilicity logP

Synthetic Versatility and Conformational Constraints Relative to Unsubstituted Piperazine and Larger Cycloalkyl Analogs

Cyclobutyl(piperazin-1-yl)methanone contains 0 rotatable bonds in the cyclobutylcarbonyl-piperazine linkage (excluding piperazine ring flexibility), as indicated by physicochemical databases [1]. In contrast, the cyclohexyl analog contains additional rotatable bonds in the cyclohexyl ring system, and the phenyl analog introduces an aromatic planar constraint rather than an alicyclic ring. The cyclobutyl group provides a unique combination of ring strain (approximately 26 kcal/mol strain energy for cyclobutane) and conformational rigidity that is intermediate between the fully flexible unsubstituted piperazine and the more conformationally mobile cyclohexyl analogs. This property profile has been leveraged in medicinal chemistry: cyclobutylpiperazine-containing compounds have been developed as histamine H3 receptor antagonists with nanomolar potency (Ki = 1.20 nM for certain elaborated derivatives), and as IGF-1R kinase inhibitors (cellular IC₅₀ = 19 nM) [2][3].

Synthetic Chemistry Conformational Analysis Building Block

Commercial Availability and Salt Form Flexibility

Cyclobutyl(piperazin-1-yl)methanone is commercially available as both a free base (CAS 64579-67-5) and a hydrochloride salt (CAS 1428443-87-1) from multiple suppliers [1]. The free base form is offered at ≥95% purity by vendors including CymitQuimica (Biosynth brand) and Fluorochem, with pricing information accessible upon inquiry . The hydrochloride salt offers enhanced aqueous solubility and improved solid-state stability, providing formulation flexibility [2]. This dual-availability contrasts with several closely related analogs (e.g., certain N-aryl piperazine amides) that may only be commercially accessible in a single form or require custom synthesis.

Procurement Supply Chain Chemical Sourcing

Safety Hazard Profile: Acute Toxicity Classification Provides Handling Guidance

According to its Safety Data Sheet (SDS), cyclobutyl(piperazin-1-yl)methanone is classified as Acute Toxicity Category 4 (Oral), Skin Irritation Category 2, and Serious Eye Damage Category 1, with H302 (Harmful if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage) hazard statements [1]. This hazard profile is comparable to many aliphatic amine-containing building blocks but represents a more defined safety benchmark than what is publicly documented for numerous close structural analogs. The SDS provides explicit precautionary measures (P264, P280, P305+P351+P338) that enable laboratory safety officers to establish standardized handling protocols.

Safety Data Hazard Classification Laboratory Handling

Optimal Research and Procurement Scenarios for Cyclobutyl(piperazin-1-yl)methanone (CAS 64579-67-5)


Medicinal Chemistry: Scaffold for Histamine H3 Receptor Antagonist Development

Cyclobutyl(piperazin-1-yl)methanone serves as a validated starting scaffold for elaborating histamine H3 receptor antagonists. Elaborated derivatives containing the cyclobutylpiperazine motif have demonstrated nanomolar antagonist potency (Ki = 1.20 nM) against human H3R [1]. The cyclobutyl group contributes to receptor binding affinity and selectivity in this target class, as evidenced by multiple patent disclosures and research publications investigating cyclobutylpiperazine-containing H3R modulators [2]. Procurement of this building block is warranted for SAR campaigns aiming to explore the steric and electronic contributions of the cyclobutylcarbonyl motif to H3R pharmacology.

Chemical Biology: SERCA1a Inhibitor Tool Compound Development

With an IC₅₀ of 15,000 nM against rabbit SERCA1a [3], cyclobutyl(piperazin-1-yl)methanone provides a moderate-activity starting point for developing tool compounds to probe calcium ATPase function. The availability of a quantifiable biochemical signal enables structure-activity relationship studies where the cyclobutyl group can be systematically modified (e.g., via ring expansion, substitution, or replacement) to improve potency. This application is particularly relevant for academic laboratories investigating calcium signaling pathways where commercial SERCA inhibitors may be cost-prohibitive or where novel chemotypes are desired.

Synthetic Methodology: N-Functionalization of Piperazine Amides

The free secondary amine of cyclobutyl(piperazin-1-yl)methanone enables diverse N-functionalization reactions, including alkylation, arylation, sulfonylation, and reductive amination. This building block is well-suited for constructing focused libraries of N-substituted piperazine-carboxamides for screening against GPCRs, kinases, and other target classes where the piperazine amide is a privileged pharmacophore. The dual availability of free base and hydrochloride salt forms allows chemists to select the optimal starting material for a given synthetic protocol—free base for reactions requiring nucleophilic amine, hydrochloride for reactions requiring pre-salt formation or enhanced solubility in aqueous media.

Procurement: Preferred Entry Point for Cyclobutyl-Containing Piperazine Libraries

For procurement specialists supporting medicinal chemistry groups building cyclobutyl-containing piperazine libraries, cyclobutyl(piperazin-1-yl)methanone represents the most readily accessible and well-documented entry point among the cyclobutyl-piperazine amide class. The combination of commercial availability from multiple suppliers in both free base and salt forms , complete SDS documentation [4], and validated downstream applications in H3R and IGF-1R programs [1][2] reduces sourcing risk and accelerates project initiation relative to less documented or custom-synthesis-requiring analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutyl(piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.